![molecular formula C20H18N2O4 B245067 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. BTK is activated by the binding of antigens to B cell receptors, leading to downstream signaling pathways that result in the production of cytokines and antibodies. N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits BTK by binding to a specific site on the enzyme, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has several biochemical and physiological effects. In preclinical models, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce the production of cytokines and autoantibodies, which are key drivers of autoimmune diseases. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce inflammation and tissue damage in various organs, including the joints and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide for laboratory experiments is its selectivity for BTK, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent inhibition of BTK at low doses, making it a cost-effective option for laboratory experiments. However, one limitation of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of focus is the optimization of dosing and administration regimens to maximize efficacy and minimize side effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human clinical trials. Finally, there is potential for the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, starting with the reaction of 3-methylphenol with acetic anhydride to form 3-acetyloxytoluene. This compound is then reacted with 2-chloroacetyl chloride to produce 2-(3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-amino-N-(3-nitrophenyl)propanamide to form N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of BTK. In a study of rheumatoid arthritis, treatment with N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide significantly reduced disease activity and joint inflammation in a mouse model. Similarly, in a mouse model of lupus, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide treatment reduced autoantibody production and improved kidney function. These results suggest that N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide may have therapeutic potential for a range of autoimmune diseases.
Eigenschaften
Molekularformel |
C20H18N2O4 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-5-2-8-17(11-14)26-13-19(23)21-15-6-3-7-16(12-15)22-20(24)18-9-4-10-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GETCUGFXZQZCTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.